diisopropanolamine chemical properties and structure
diisopropanolamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropanolamine (DIPA) is a versatile organic compound classified as a secondary amino alcohol.[1][2] Its bifunctional nature, stemming from the presence of both secondary amine and hydroxyl groups, allows it to serve a multitude of functions in various industrial and commercial applications.[2] This technical guide provides an in-depth overview of the chemical structure, core physicochemical properties, and relevant experimental methodologies for diisopropanolamine, tailored for a scientific audience.
Chemical Structure and Identification
Diisopropanolamine is structurally a diethanolamine (B148213) molecule substituted with methyl groups at the 1 and 1' positions.[1][2] It is a secondary amino compound, a secondary alcohol, and an aminodiol.[1][2]
Chemical Structure Diagram
Caption: Chemical structure of Diisopropanolamine (DIPA).
Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-(2-hydroxypropylamino)propan-2-ol | [1][3] |
| CAS Number | 110-97-4 | [1][3][4] |
| Molecular Formula | C₆H₁₅NO₂ | [1][3][5] |
| Molecular Weight | 133.19 g/mol | [1][3][5] |
| Synonyms | DIPA, Bis(2-hydroxypropyl)amine, 1,1'-Iminobis-2-propanol | [3][5][6] |
Physicochemical Properties
Diisopropanolamine is typically a white to yellow crystalline solid at room temperature, which may also appear as a colorless liquid upon melting.[1][2] It is hygroscopic and may turn yellow upon exposure to air and light.[1][7]
Physical Properties
| Property | Value | Conditions | Reference(s) |
| Appearance | White to yellow crystalline solid or colorless liquid | Ambient | [1][2] |
| Odor | Ammoniacal, fishy | - | [1][2] |
| Melting Point | 42 - 45 °C (107.6 - 113 °F) | - | [2][3][4] |
| Boiling Point | 249 - 250 °C (480 - 482 °F) | 745 - 760 mmHg | [2][3][4] |
| Density | 0.99 - 1.004 g/cm³ | 20 - 42 °C | [1][2][3] |
| Vapor Pressure | 0.015 - 0.02 mmHg | 20 °C | [4][8] |
| Flash Point | 127 - 138 °C (260 - 280 °F) | Closed Cup | [3][6][8] |
| Autoignition Temp. | 310 °C (590 °F) | - | [8] |
| Viscosity | 86 mPa·s | 60 °C | [8] |
Solubility and Chemical Parameters
| Property | Value | Conditions | Reference(s) |
| Water Solubility | Completely soluble/miscible | 20 °C | [4][8] |
| Alcohol Solubility | Miscible | - | [1] |
| Toluene Solubility | Slightly soluble | - | [1] |
| Hydrocarbon Sol. | Insoluble | - | [1] |
| pKa | 9.1 | - | [1][9] |
| LogP (Kow) | -0.82 | - | [1] |
| pH | 11 - 11.5 | 5-10% aqueous solution | [8][10][11] |
Experimental Protocols
The following sections outline the general methodologies for determining the key physicochemical properties of diisopropanolamine. These protocols are based on internationally recognized standards.
Melting Point Determination
The melting point is determined using the capillary method. A small, pulverized sample of diisopropanolamine is packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is placed in a calibrated melting point apparatus with a controlled heating block. An initial rapid heating can be performed to find an approximate melting range. For an accurate measurement, a second sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample is liquid.[12][13]
Boiling Point Determination
The boiling point is determined at a specified atmospheric pressure. A small quantity of the liquid sample is placed in a reaction vial or test tube with a boiling chip. A thermometer is positioned with the bulb just above the liquid surface to measure the vapor temperature. The sample is heated gently. The boiling point is the temperature at which the liquid boils and its vapor temperature remains constant. For accuracy, the observed boiling point should be corrected to standard pressure (760 mmHg).
Density Measurement
The density of liquid diisopropanolamine (above its melting point) can be determined using a digital density meter based on the oscillating U-tube principle, as outlined in standards like ASTM D4052 or ASTM D7777.[5][14] A small sample is injected into a thermostated U-shaped tube. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample. The apparatus is calibrated using fluids of known density, such as dry air and pure water.
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration, following methodologies similar to those in OECD Guideline 112.[15][16] A solution of diisopropanolamine in water is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is calculated from the pH at the half-equivalence point on the titration curve.
Solubility Determination
Qualitative solubility is determined by adding a small, measured amount of diisopropanolamine (e.g., 25 mg) to a specific volume of the solvent (e.g., 0.75 mL) in a test tube at a controlled temperature.[17] The mixture is agitated vigorously. The substance is classified as soluble if it dissolves completely. For water-soluble basic compounds like diisopropanolamine, solubility in acidic (5% HCl) and basic (5% NaOH) solutions is also tested to confirm its amine functionality.[17]
Flash Point Measurement
The flash point is determined using a Pensky-Martens closed-cup tester according to ASTM D93.[1][2][9] A sample of diisopropanolamine is heated in the test cup at a slow, constant rate while being stirred. An ignition source is periodically directed into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[2][9]
Applications and Logical Workflows
Diisopropanolamine is used extensively as an emulsifier, stabilizer, surfactant, corrosion inhibitor, and chemical intermediate.[2][6] One of its major applications is in the "sweetening" of natural gas, where it is used to remove acidic gases like hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂).[18][19]
Natural Gas Sweetening Process
The following diagram illustrates the logical workflow of an amine treating process for acid gas removal using an aqueous diisopropanolamine solution.
Caption: Logical workflow of the amine treating process for natural gas sweetening using DIPA.
In this process, sour gas containing H₂S and CO₂ enters an absorber column and comes into contact with a lean (regenerated) DIPA solution.[20] The alkaline amine solution selectively absorbs the acidic gases.[19] The resulting "rich" amine solution, now carrying the acid gases, is heated in a heat exchanger and then fed to a regenerator (stripper) column.[20] In the regenerator, high temperature and low pressure cause the absorbed H₂S and CO₂ to be released from the amine solution. The regenerated "lean" amine is then cooled and pumped back to the absorber to repeat the cycle.[20]
Spectral Data Summary
Spectroscopic data is crucial for the identification and quality control of diisopropanolamine.
| Technique | Key Features / Observations | Reference(s) |
| ¹H NMR | Spectral data available. Key shifts (in CDCl₃) are observed around 1.1-1.2 ppm (methyl protons), 2.5-2.8 ppm (methine and methylene (B1212753) protons adjacent to nitrogen), and a broad signal for the hydroxyl and amine protons. | [4][6] |
| ¹³C NMR | Spectral data available. Signals are expected for the methyl carbons (~21 ppm), the carbons attached to the nitrogen (~57 ppm), and the carbons bearing the hydroxyl group (~65 ppm). | [4][21] |
| FTIR | Conforms to structure. Expect broad O-H and N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O stretching (~1050-1150 cm⁻¹). | [4][14][22] |
| Mass Spec. | Electron ionization mass spectrum available. | [4][18][23] |
Safety and Handling
Diisopropanolamine is corrosive and can cause burns to the skin and eyes.[7] It is a combustible solid.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.[24]
Conclusion
Diisopropanolamine possesses a unique combination of physical and chemical properties derived from its secondary amine and dual secondary alcohol functionalities. This guide has provided a detailed summary of its structure, quantitative properties, and the standard experimental protocols used for their determination. The included workflow for its application in gas sweetening highlights its industrial relevance. This information serves as a valuable technical resource for professionals in research and development.
References
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